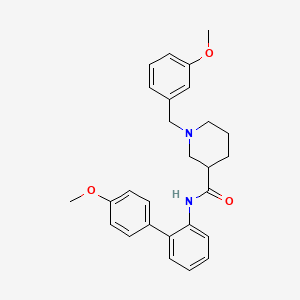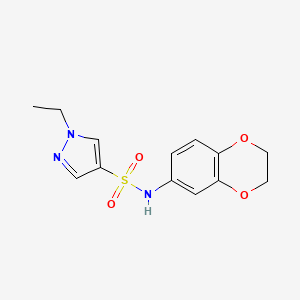![molecular formula C18H22N2O B6137573 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6137573.png)
2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, also known as BDBQ, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential pharmacological properties. BDBQ belongs to the class of benzoquinazolinone derivatives, which are known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer development. 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the activity of certain enzymes involved in inflammation. 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has also been shown to induce apoptosis in cancer cells and to inhibit their proliferation. In addition, 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been reported to have a protective effect against oxidative stress and to exhibit neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one in lab experiments is its high purity and good yields, which make it a reliable compound for use in research. However, one of the limitations of using 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
For 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one research include the development of new drugs based on its pharmacological properties, investigation of its mechanism of action and molecular targets, and further studies to determine its safety and toxicity in vivo.
Métodos De Síntesis
The synthesis of 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves the reaction of 2-aminobenzophenone with butyraldehyde in the presence of an acid catalyst. The resulting product is then subjected to reduction using sodium borohydride to form 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. This method has been reported to yield high purity and good yields of 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, making it a reliable method for the synthesis of this compound.
Aplicaciones Científicas De Investigación
2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, anticancer, and antimicrobial effects. 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has also been shown to have a protective effect against oxidative stress and to exhibit neuroprotective properties. These properties make 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
2-butyl-5,5-dimethyl-3,6-dihydrobenzo[h]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-4-5-10-14-19-16-13-9-7-6-8-12(13)11-18(2,3)15(16)17(21)20-14/h6-9H,4-5,10-11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSZFBNHVMGRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenol](/img/structure/B6137492.png)
![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6137498.png)
![ethyl 4-{3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6137503.png)

![2-[(4-ethylphenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6137520.png)
![N-[5-(2-furylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B6137521.png)
![3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]propanamide](/img/structure/B6137533.png)
![7-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6137543.png)
![4-({3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)pyridine 1-oxide](/img/structure/B6137555.png)
![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6137560.png)
![N-({1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)-3-phenylpropanamide](/img/structure/B6137571.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B6137577.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6137600.png)